2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide typically involves the reaction of 5-chloro-1,3-thiazole-2-methanamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring, which is known for its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of their activity. The chlorine atoms may also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,3-thiazole: Similar in structure but lacks the propanamide moiety.
2-Amino-4-chlorothiazole: Contains an amino group instead of the propanamide moiety.
2-Chloro-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of the propanamide moiety.
Uniqueness
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide is unique due to the presence of both the thiazole ring and the propanamide moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2OS/c1-4(8)7(12)11-3-6-10-2-5(9)13-6/h2,4H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZKXVHXFEORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=C(S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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